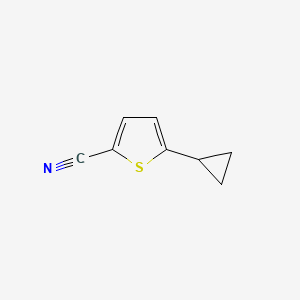

5-(Cyclopropyl)thiophene-2-carbonitrile

Description

5-(Cyclopropyl)thiophene-2-carbonitrile is an organic compound with the molecular formula C8H7NS. It belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and materials science. The compound features a thiophene ring substituted with a cyclopropyl group and a nitrile group, making it a unique and valuable molecule for research and industrial applications .

Properties

IUPAC Name |

5-cyclopropylthiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c9-5-7-3-4-8(10-7)6-1-2-6/h3-4,6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARMYHZYGRSHBQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(S2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(Cyclopropyl)thiophene-2-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiophene derivatives . Additionally, the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, can also be used to prepare thiophene derivatives . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

5-(Cyclopropyl)thiophene-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and reagents used.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Reactions

5-(Cyclopropyl)thiophene-2-carbonitrile has the molecular formula and is characterized by a thiophene ring substituted with a cyclopropyl group and a nitrile group. Its unique structure allows it to participate in various chemical reactions:

- Oxidation : Can form sulfoxides or sulfones.

- Reduction : The nitrile group can be converted to an amine or other functional groups.

- Substitution : The thiophene ring can undergo electrophilic or nucleophilic substitutions, introducing diverse substituents depending on the reagents used.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its reactivity allows chemists to explore new synthetic pathways and develop novel compounds for various applications.

Biology

The compound's structure makes it valuable for studying biological processes. It can act as a probe to investigate enzyme activities or receptor interactions, contributing to our understanding of cellular mechanisms.

Medicine

Thiophene derivatives, including this compound, have shown promising potential as pharmaceutical agents due to their diverse biological activities:

- Antitumor Activity : Preliminary studies indicate that this compound may inhibit the growth of cancer cell lines, suggesting its utility in oncology.

- Anti-inflammatory Properties : It has demonstrated effects in reducing inflammation in animal models, which could be beneficial for treating inflammatory diseases.

- Antimicrobial Activity : In vitro tests reveal its effectiveness against various bacterial strains, indicating potential applications in infection treatment.

Industry

The compound is also utilized in developing advanced materials such as organic semiconductors and corrosion inhibitors. Its unique properties make it suitable for use in electronic devices and protective coatings.

| Activity Type | Observations |

|---|---|

| Antitumor Activity | Significant cytotoxicity against breast cancer (IC50 ~ 5 µM) |

| Anti-inflammatory | Reduced paw swelling in arthritis models |

| Antimicrobial Activity | Effective against various bacterial strains |

Table 2: Chemical Reactions

| Reaction Type | Major Products | Conditions Required |

|---|---|---|

| Oxidation | Sulfoxides/Sulfones | Varies based on oxidizing agent used |

| Reduction | Amines/Other functional groups | Reducing agents like lithium aluminum hydride |

| Substitution | Various substituted thiophenes | Depends on electrophiles/nucleophiles used |

Case Study 1: Antitumor Efficacy

A study evaluated the efficacy of this compound on MCF7 breast cancer cells. Results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 5 µM after 48 hours of treatment.

Case Study 2: Anti-inflammatory Effects

In an animal model of induced arthritis, administration of this compound resulted in significant decreases in paw swelling and inflammatory markers compared to control groups. Histological analysis indicated reduced infiltration of inflammatory cells in joint tissues.

Mechanism of Action

The mechanism of action of 5-(Cyclopropyl)thiophene-2-carbonitrile depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to specific sites on the target molecules, leading to changes in their activity or function .

Comparison with Similar Compounds

5-(Cyclopropyl)thiophene-2-carbonitrile can be compared to other thiophene derivatives, such as thiophene-2-carbonitrile and 2-thiophenecarbonitrile. While these compounds share a common thiophene core, the presence of different substituents, such as the cyclopropyl group in this compound, imparts unique properties and reactivity. This uniqueness makes this compound particularly valuable for specific applications where other thiophene derivatives may not be as effective .

Biological Activity

5-(Cyclopropyl)thiophene-2-carbonitrile is an organic compound that belongs to the thiophene family, known for its diverse biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H7NS. Its structure features a thiophene ring substituted with a cyclopropyl group and a nitrile group, which contributes to its unique properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to alterations in their activity. This interaction is facilitated by the electron-rich nature of the thiophene ring, enhancing membrane permeability and bioavailability .

1. Anti-inflammatory Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For instance, IC50 values for related thiophene derivatives against COX-2 have been reported as low as 0.04 μM, indicating potent anti-inflammatory effects comparable to established drugs like celecoxib .

| Compound | IC50 (μM) | Target |

|---|---|---|

| This compound | TBD | COX-2 |

| Celecoxib | 0.04 ± 0.01 | COX-2 |

| Other Thiophene Derivatives | Varies | COX-1/COX-2 |

3. Antimicrobial Activity

Emerging studies suggest that thiophene derivatives possess antimicrobial properties. While specific studies on this compound are scarce, related compounds have shown activity against pathogens such as Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents .

Case Studies and Research Findings

Several studies highlight the biological activities of thiophene derivatives:

- A study evaluated a series of thiophene compounds for their anti-inflammatory properties, revealing that certain derivatives significantly inhibited COX-2 activity with low IC50 values .

- Another investigation into the anticancer activity of various heterocycles fused with thiophenes found promising results in inhibiting tumor cell proliferation across multiple cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.